6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline
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Overview
Description
Scientific Research Applications
Imaging Tumor Proliferation
A study by Dehdashti et al. (2013) evaluated a cellular proliferative marker, closely related in structure to 6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline, for its safety, dosimetry, and feasibility in imaging tumor proliferation by PET in patients with newly diagnosed malignant neoplasms. This investigation showed that the compound's uptake correlated significantly with the Ki-67 (a marker of proliferation) in tumors, suggesting its potential as a valuable tool for assessing the proliferative status of solid tumors. The study concluded that the compound is promising for clinical trials aimed at evaluating solid tumor proliferative status, with no adverse effects encountered during the study (Dehdashti et al., 2013).
Metabolic Pathways and Metabolite Identification
Another study focused on elucidating the metabolic pathways and resulting metabolites of Almorexant, a compound structurally related to this compound, in humans. This research provided detailed insights into the disposition, metabolism, and elimination of the drug in the human body, identifying a complex metabolic profile that includes demethylation and dehydrogenation among the primary metabolic reactions. Such studies are crucial for understanding how drugs are processed in the body and for identifying potential metabolites that may contribute to their pharmacological effects or toxicity (Dingemanse et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
6,7-dimethoxy-3-(4-methylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-16-7-9-18(10-8-16)31(27,28)23-14-25-20-13-22(30-4)21(29-3)12-19(20)24(23)26-11-5-6-17(2)15-26/h7-10,12-14,17H,5-6,11,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXSIOGALLVOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.